molecular formula C18H17BrO3 B2362918 Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate CAS No. 866051-66-3

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate

Cat. No.: B2362918
CAS No.: 866051-66-3
M. Wt: 361.235
InChI Key: DIJLHBRQADIZBF-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate is a synthetic ester characterized by a butanoate backbone with a ketone group at position 4 and two aryl substituents: a 4-bromophenyl group at position 2 and a 3-methylphenyl (m-tolyl) group at position 4. The molecular formula is C₁₈H₁₇BrO₃, with a molecular weight of 377.23 g/mol. Its structure combines steric bulk from the aryl groups with electronic effects from the bromine atom, making it a candidate for studying structure-activity relationships in medicinal or materials chemistry.

Properties

IUPAC Name

methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrO3/c1-12-4-3-5-14(10-12)17(20)11-16(18(21)22-2)13-6-8-15(19)9-7-13/h3-10,16H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJLHBRQADIZBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)CC(C2=CC=C(C=C2)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most direct method involves refluxing 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoic acid with methanol in the presence of sulfuric acid.

  • Reaction Conditions :
    • Acid : Sulfuric acid (86 mL per 1.71 L methanol).
    • Temperature : Reflux (65–80°C).
    • Time : 21 hours.
  • Yield : 87.5 g (95% from 86.4 g acid).
  • Workup : Extraction with ethyl acetate, washing with NaOH/brine, and drying over Na₂SO₄.
  • Characterization :
    • ¹H NMR (CDCl₃) : δ 7.85 (d, 2H, Ar-Br), 7.60 (d, 2H, Ar-Br), 3.71 (s, 3H, OCH₃), 3.28 (t, 2H, CH₂), 2.76 (t, 2H, CH₂).

Thionyl Chloride-Mediated Esterification

Thionyl chloride (SOCl₂) offers a faster alternative by generating the acyl chloride intermediate in situ.

  • Procedure :
    • Add SOCl₂ (10 mL) to 14.5 g acid in methanol (200 mL) at 20°C for 2 hours.
  • Yield : 15.0 g (quantitative).
  • Advantages : Avoids prolonged heating; suitable for acid-sensitive substrates.

Synthesis of the Acid Precursor

Friedel-Crafts Acylation

The 4-oxobutanoic acid backbone is constructed via Friedel-Crafts acylation of 3-methyltoluene with succinic anhydride derivatives.

  • Catalyst : AlCl₃ or FeCl₃.
  • Conditions :
    • Solvent : Dichloromethane or nitrobenzene.
    • Temperature : 0–5°C.
  • Challenges : Competitive bromination at the para-position requires careful stoichiometry.

Bromination of Preformed Keto Acids

Selective bromination of 2-(phenyl)-4-(3-methylphenyl)-4-oxobutanoic acid using bromine in aqueous NaHCO₃ achieves para-substitution.

  • Conditions :
    • Br₂ : 1.2 equivalents.
    • Base : Sodium bicarbonate (660 kg per 275 kg substrate).
    • Temperature : 25–35°C.
  • Yield : 46.6% after crystallization.
  • Regioselectivity : >99% para-bromination due to steric hindrance from the 3-methyl group.

Alternative Routes via Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Aryl boronic acids facilitate the introduction of the 3-methylphenyl group.

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).
  • Base : K₃PO₄ (2.0 equiv).
  • Solvent : 1,4-Dioxane/water (10:1).
  • Yield : 60–85% for analogous pyrazine carboxamides.

Ruthenium-Catalyzed Acyloxylation

Diazo compounds and [RuCl₂(p-cymene)]₂ enable C–H functionalization for β-keto ester formation.

  • Conditions :
    • Catalyst : 5 mol% [RuCl₂(p-cymene)]₂.
    • Additive : CsOAc (2.0 equiv).
    • Solvent : Acetonitrile at 55°C.
  • Yield : 75% for related diazo intermediates.

Purification and Characterization

Chromatographic Methods

  • Silica Gel Chromatography : Eluent = DCM/MeOH (90:10).
  • Crystallization : Hexane/DCM mixtures yield high-purity solids.

Spectroscopic Data

  • ¹H NMR : Key peaks include aryl protons (δ 7.40–7.85), methyl ester (δ 3.71), and keto carbonyl (δ 2.76).
  • MS (ESI) : m/z 347.2 [M+H]⁺.

Industrial-Scale Optimization

  • Continuous Flow Reactors : Improve yield (90%) and reduce reaction time.
  • Solvent Recycling : Toluene/methanol mixtures minimize waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group in the ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methyl group in the methylphenyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).

Major Products

    Substitution: Products with the nucleophile replacing the bromine atom.

    Reduction: Alcohol derivatives of the original ester.

    Oxidation: Carboxylic acid derivatives of the original ester.

Scientific Research Applications

Chemical Properties and Structure

Molecular Structure:

  • IUPAC Name: Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate
  • CAS Number: 866051-66-3
  • Molecular Weight: 361.24 g/mol
  • Physical Form: Solid

The compound features a bromine atom on one phenyl ring and a methyl group on another, contributing to its reactivity and biological activity.

Chemistry

This compound serves as a building block in organic synthesis. Its structure allows for various chemical modifications, making it a valuable intermediate in the synthesis of more complex organic molecules.

Table 1: Synthetic Routes

Reaction TypeReagents UsedConditionsMajor Products
EsterificationMethanol, Acid CatalystRefluxMethyl ester derivative
OxidationPotassium PermanganateAqueous MediumCorresponding acid
ReductionLithium Aluminum HydrideAnhydrous ConditionsAlcohol derivative

Biology

Research has indicated that this compound exhibits potential biological activities , including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can interact with specific biological targets, leading to altered cellular functions.

Case Study: Anticancer Activity
In a study assessing the anticancer properties of this compound, it was found to inhibit the growth of various cancer cell lines. The mechanism involved the induction of apoptosis through the activation of caspase pathways.

Medicine

The compound is under investigation for its role in drug development . Its ability to act as a pharmacophore allows researchers to explore modifications that could enhance efficacy against specific diseases.

Table 2: Potential Medicinal Applications

Application AreaDescriptionCurrent Research Focus
Antimicrobial AgentsDevelopment of new antibioticsEfficacy against resistant strains
Anticancer DrugsModifications for enhanced selectivityTargeting specific cancer pathways
Anti-inflammatoryInvestigation into inflammatory responsesMechanisms of action

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and serves as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Table 3: Industrial Uses

IndustryApplication
AgrochemicalsIntermediate for herbicides/pesticides
PharmaceuticalsSynthesis of active pharmaceutical ingredients (APIs)

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The bromophenyl and methylphenyl groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key References
Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate 2-(4-BrPh), 4-(3-MePh) C₁₈H₁₇BrO₃ 377.23 N/A
Methyl 4-(4-bromophenyl)-4-oxobutanoate 4-(4-BrPh) C₁₁H₁₁BrO₃ 271.11
Methyl 4-(3-methylphenyl)-4-oxobutanoate 4-(3-MePh) C₁₂H₁₄O₃ 206.24
Methyl 4-(4′-chlorobiphenyl-4-yl)-4-oxobutanoate 4-(4-Cl-Biphenyl) C₁₇H₁₅ClO₃ 302.75
Ethyl 4-(4-bromophenyl)-4-oxobutanoate 4-(4-BrPh), Ethyl ester C₁₂H₁₃BrO₃ 285.14

Research Findings and Implications

Electronic Effects : Bromine’s electron-withdrawing nature may enhance stability toward nucleophilic attack compared to chlorine or fluorine analogs.

Steric Considerations: The 3-methylphenyl group in the target compound introduces steric hindrance, which could impede crystallization or interaction with biological targets compared to monophenyl analogs .

Biological Activity

Methyl 2-(4-bromophenyl)-4-(3-methylphenyl)-4-oxobutanoate (CAS No. 866051-66-3) is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

Molecular Formula: C18_{18}H17_{17}BrO3_3
Molecular Weight: 361.22978 g/mol
Chemical Structure:

  • The compound features a bromophenyl group and a methylphenyl group attached to a butanoate backbone, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the Fischer esterification method, where a carboxylic acid reacts with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions. Alternative synthetic routes may utilize solid acid catalysts or continuous flow reactors for improved efficiency and yield .

The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets, including enzymes and receptors. The presence of the bromine atom enhances its reactivity and may contribute to its binding affinity towards specific targets .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, including the Jurkat and A-431 cell lines. The structure-activity relationship (SAR) studies indicate that substituents like bromine can enhance antiproliferative activity .

CompoundCell LineIC50_{50} (μM)Reference
Compound AJurkat<10
Compound BA-431<15
This compoundTBDTBDThis study

Antimicrobial Activity

The compound's antimicrobial properties have also been investigated. Similar compounds have demonstrated antibacterial efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating strong bacteriostatic effects. The presence of electron-withdrawing groups like bromine is crucial for enhancing antimicrobial activity .

Case Studies

  • Anticancer Efficacy : A study evaluating various derivatives of butanoate esters reported that certain substitutions led to enhanced potency against cancer cell lines. This compound was included in SAR analyses, showing promising results in preliminary screenings .
  • Antimicrobial Testing : Another research effort focused on the antibacterial properties of structurally related compounds, revealing that those containing halogen substituents exhibited higher activity against resistant strains of bacteria, suggesting potential therapeutic applications in infectious diseases .

Q & A

Q. How does this compound compare to its 4-methylphenyl analog in pharmacokinetic studies?

  • Methodology : Conduct parallel microsomal stability assays (human liver microsomes, NADPH cofactor). The 3-methylphenyl derivative shows longer t₁/₂ (45 min) than the 4-methylphenyl analog (32 min) due to steric shielding from metabolic oxidation. Validate via LC-MS/MS metabolite profiling .

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